This compound holds significance in scientific research due to its strong reducing properties. It is a valuable reagent for reductive activation of homogeneous catalysts, particularly in converting metal halides to their corresponding hydrides [].
While the exact structure of solid NaBH(C2H5)3 remains undetermined, studies suggest it might be polymeric. In contrast, the trimethylborohydride analogue (NaBMe3), believed to be structurally similar, adopts a tetrameric structure in toluene solution [].
Another informative structural detail is the formation of a dimeric adduct with tetramethylethylenediamine (tmeda) by NaBHEt3, indicating potential Lewis acid-base interactions [].
The primary method for synthesizing NaBH(C2H5)3 involves treating a hot toluene slurry of sodium hydride (NaH) with triethylborane (BEt3) according to the following balanced equation []:
NaH + BEt3 -> NaBH(C2H5)3 + H2
A crucial application of NaBH(C2H5)3 is the reduction of metal halides (MXn) to their corresponding metal hydrides (MHn). This reaction is exemplified by the conversion of titanium tetrachloride (TiCl4) to titanium(IV) hydride (TiH4) as shown:
4NaBH(C2H5)3 + TiCl4 -> TiH4 + 4NaCl + 3B(C2H5)3
NaBH(C2H5)3 readily decomposes upon exposure to moisture or air, releasing flammable hydrogen gas and forming various decomposition products. The exact products depend on the specific reaction conditions.
Sodium triethylborohydride does not exhibit a biological mechanism of action as it's primarily used as a reagent in chemical reactions.
Flammable;Corrosive